molecular formula C11H10BrClN2O2S B2524698 1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 2248999-42-8

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B2524698
CAS No.: 2248999-42-8
M. Wt: 349.63
InChI Key: XUKOCOQOMJLMFG-UHFFFAOYSA-N
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Description

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of a methylbenzenesulfonyl compound to introduce the bromo and chloro substituents.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents.

    Sulfonylation: The final step is the sulfonylation of the pyrazole ring to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired reactions.

    Catalysts and Solvents: Using suitable catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromo and chloro substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Properties

IUPAC Name

1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O2S/c1-7-5-9(12)11(6-10(7)13)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKOCOQOMJLMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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